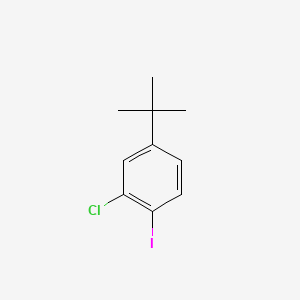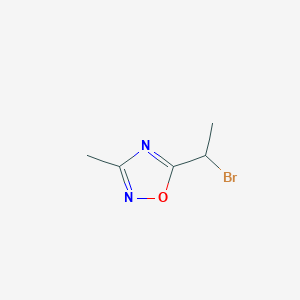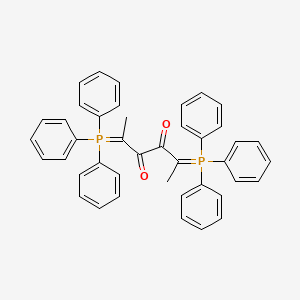
4-(Tert-butyl)-2-chloro-1-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butyl)-2-chloro-1-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a tert-butyl group, a chlorine atom, and an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2-chloro-1-iodobenzene can be achieved through several methods. One common approach involves the halogenation of 4-(Tert-butyl)phenol. The process typically includes the following steps:
Bromination: 4-(Tert-butyl)phenol is first brominated using bromine in the presence of a suitable catalyst to form 4-(Tert-butyl)-2-bromophenol.
Chlorination: The brominated compound is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to yield 4-(Tert-butyl)-2-chlorophenol.
Iodination: Finally, the chlorinated compound is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure efficient mixing and temperature control, thereby optimizing yield and purity.
化学反応の分析
Types of Reactions
4-(Tert-butyl)-2-chloro-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of compounds like 4-(Tert-butyl)-2-chloro-1-aminobenzene.
Oxidation: Formation of compounds like this compound-1-ol.
Reduction: Formation of compounds like 4-(Tert-butyl)-2-chlorobenzene.
科学的研究の応用
4-(Tert-butyl)-2-chloro-1-iodobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
作用機序
The mechanism of action of 4-(Tert-butyl)-2-chloro-1-iodobenzene involves its ability to undergo various chemical reactions due to the presence of reactive halogen atoms and the tert-butyl group. The compound can interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the conditions used.
類似化合物との比較
Similar Compounds
4-(Tert-butyl)-2-chlorobenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-(Tert-butyl)-2-iodobenzene:
4-(Tert-butyl)-2-bromobenzene: Contains a bromine atom instead of chlorine or iodine, leading to different reactivity patterns.
Uniqueness
4-(Tert-butyl)-2-chloro-1-iodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which allows for a wide range of chemical transformations. The tert-butyl group also provides steric hindrance, influencing the compound’s reactivity and stability.
特性
分子式 |
C10H12ClI |
|---|---|
分子量 |
294.56 g/mol |
IUPAC名 |
4-tert-butyl-2-chloro-1-iodobenzene |
InChI |
InChI=1S/C10H12ClI/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 |
InChIキー |
SAEILTHNFSKVJF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Propan-2-yl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085335.png)

![[(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidin-2-yl]methanol](/img/structure/B14085338.png)
![7-Bromo-1-(2,3-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085340.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14085345.png)

![1-{2-[(4-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14085359.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14085363.png)
![1-(3-Phenoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085366.png)
![2-[[5-(Diaminomethylideneamino)-2-[[3-(4-hydroxyphenyl)-2-[(2-hydroxy-3-phenylpropanoyl)amino]propanoyl]amino]pentanoyl]amino]-3-methylpentanamide](/img/structure/B14085375.png)


![methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14085417.png)
![3-[(4-Methoxyphenyl)methyl]-6-oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B14085427.png)
